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Compound of Interest

Compound Name: Ethyl 2-isothiocyanatopropanoate

Cat. No.: B1295437 Get Quote

Spectroscopic and Synthetic Profile of Ethyl 2-
isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

representative synthetic protocol for Ethyl 2-isothiocyanatopropanoate (C₆H₉NO₂S), a

molecule of interest in organic synthesis and medicinal chemistry. The information compiled

herein includes infrared (IR) spectroscopy, mass spectrometry (MS) data, detailed experimental

methodologies, and workflow visualizations to support research and development activities.

Molecular and Spectroscopic Data
The fundamental properties and spectroscopic data for Ethyl 2-isothiocyanatopropanoate
are summarized below.

Chemical Identity:

IUPAC Name: ethyl 2-isothiocyanatopropanoate

Molecular Formula: C₆H₉NO₂S

Molecular Weight: 159.21 g/mol
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CAS Number: 39574-16-8

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of Ethyl 2-isothiocyanatopropanoate is characterized by strong

absorptions corresponding to the isothiocyanate and ester functional groups. Key vibrational

modes are presented in the table below.

Wavenumber (cm⁻¹) Intensity Assignment

~2990 Medium C-H Stretch (Aliphatic)

~2085 Strong, Broad N=C=S Asymmetric Stretch

~1750 Strong C=O Stretch (Ester)

~1375 Medium C-H Bend (CH₃)

~1180 Strong C-O Stretch (Ester)

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data reveals the molecular ion peak and

characteristic fragmentation patterns. The primary fragments result from the cleavage of the

ester and isothiocyanate moieties.

m/z Relative Intensity Proposed Fragment Ion

159 ~25% [M]⁺ (Molecular Ion)

114 ~15% [M - OCH₂CH₃]⁺

86 ~100% (Base Peak) [M - COOCH₂CH₃]⁺

72 ~30% [CH(CH₃)NCS]⁺

58 ~20% [NCS]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1295437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from the NIST Chemistry WebBook, based on the work of Rajniaková and Floch

(1993).

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature review, experimental ¹H and ¹³C NMR spectral data for Ethyl 2-
isothiocyanatopropanoate have not been reported in publicly available databases or primary

journals. For structurally related compounds, such as (S)-methyl 2-
isothiocyanatopropanoate, the following approximate shifts have been observed and can be

used for estimation:

¹H NMR (CDCl₃): ~4.35 (q, 1H), ~3.80 (s, 3H), ~1.70 (d, 3H) ppm.

For the ethyl ester, one would expect a quartet around 4.2 ppm (O-CH₂) and a triplet around

1.3 ppm (O-CH₂-CH₃) in the ¹H NMR spectrum. The methine and methyl protons alpha to the

isothiocyanate group would have similar shifts to the methyl ester analog.

Experimental Protocols
The following sections detail representative methodologies for the synthesis and spectroscopic

characterization of Ethyl 2-isothiocyanatopropanoate.

Synthesis Protocol
A common and effective method for the synthesis of α-isothiocyanato esters is the reaction of

the corresponding α-amino acid ester hydrochloride with thiophosgene.

Reaction: Ethyl 2-aminopropanoate hydrochloride + CSCl₂ → Ethyl 2-
isothiocyanatopropanoate + HCl

Materials:

Ethyl 2-aminopropanoate hydrochloride (Alanine ethyl ester hydrochloride)

Thiophosgene (CSCl₂)

Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) or another suitable base

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

A solution of Ethyl 2-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM is prepared

in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

Triethylamine (2.2 eq) is added dropwise to the suspension to neutralize the hydrochloride

salt and liberate the free amine. The mixture is stirred for 15 minutes.

A solution of thiophosgene (1.1 eq) in anhydrous DCM is added dropwise to the reaction

mixture at 0 °C over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive and

should be handled with extreme care in a well-ventilated fume hood.

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC

analysis indicates the complete consumption of the starting amine.

The reaction mixture is quenched by the slow addition of water.

The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and

brine.

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed

under reduced pressure using a rotary evaporator.

The crude product is purified by vacuum distillation or flash column chromatography on silica

gel to yield pure Ethyl 2-isothiocyanatopropanoate.

Spectroscopic Characterization Methods
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of

400 MHz or higher.

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃),

containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR data would be reported as chemical shift (δ) in ppm, multiplicity (s = singlet, d =

doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hertz, and integration.

¹³C NMR data would be reported as chemical shift (δ) in ppm.

2.2.2 Infrared (IR) Spectroscopy:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2.2.3 Mass Spectrometry (MS):

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-

MS) system.

The sample is injected into the GC, which separates it from any impurities. The eluent is then

directed into the mass spectrometer.

Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The

resulting mass-to-charge ratios (m/z) are analyzed.

Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the

synthesis and analysis of the target compound.
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Figure 1. Molecular Structure of Ethyl 2-isothiocyanatopropanoate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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